1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester
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Overview
Description
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4H-pyran-4-one: A related compound with similar structural features.
Maltol: Another compound with a similar pyranone structure, known for its flavoring properties.
Uniqueness
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester is unique due to its specific ester functional group and the combination of pyridine and propanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
95215-60-4 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10(14)5-7-12-6-4-9(13)11(15)8(12)2/h4,6,15H,3,5,7H2,1-2H3 |
InChI Key |
SIPVUGNHQRPDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=O)C(=C1C)O |
Origin of Product |
United States |
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